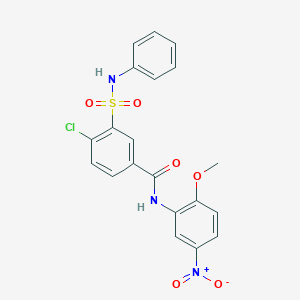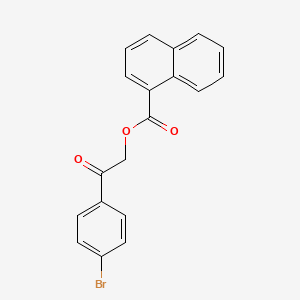![molecular formula C22H23BrF3N3O2S B15153581 3-bromo-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153581.png)
3-bromo-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a synthesized organic compound. Its structure comprises a bromine atom at the third position, an ethoxy group at the fourth position, and a carbamothioyl group connected to a benzamide core. This configuration hints at the molecule's complexity and potential versatility in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis typically involves multiple steps, starting from benzamide derivatives.
Bromination: : Introduction of the bromine atom at the third position via bromination of a benzamide derivative using bromine or a bromine donor in the presence of a catalyst like iron(III) bromide.
Ethoxylation: : Ethoxy group insertion at the fourth position is performed through nucleophilic substitution reactions using ethanol and a strong acid like sulfuric acid.
Piperidine Addition: : The 2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl group is attached via nucleophilic aromatic substitution, using a piperidine derivative and a suitable trifluoromethylated aromatic compound.
Carbamothioylation: : This step involves attaching the carbamothioyl group using thiocarbamoyl chloride under basic conditions.
Industrial Production Methods
While lab-scale syntheses are well-documented, large-scale production would involve optimizations such as continuous flow reactions and solvent recycling to ensure cost-efficiency and minimal waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : May undergo oxidation at the ethoxy or piperidine groups using reagents like potassium permanganate or chromium trioxide.
Reduction: : Can be reduced at the bromine site using hydrogenation or metal hydrides.
Substitution: : Electrophilic aromatic substitutions can occur, especially at positions adjacent to the bromine.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide in acidic conditions.
Reduction: : Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: : Various organometallic reagents, bromine, chlorine under controlled temperature.
Major Products Formed
Oxidation: : Produces aldehydes or ketones depending on the site of oxidation.
Reduction: : Leads to debrominated or fully reduced analogs.
Substitution: : Generates halogenated or organometallic compounds.
Applications De Recherche Scientifique
Chemistry
In chemical research, this compound serves as a precursor for synthesizing complex molecules due to its multiple reactive sites.
Biology
It exhibits potential in bioconjugation reactions, allowing for the attachment of biochemical probes to study cellular processes.
Medicine
This compound's derivatives are being investigated for their pharmacological activities, particularly in targeting specific biochemical pathways.
Industry
In the industrial sector, its unique structure makes it valuable in designing specialty materials with specific electronic or optical properties.
Mécanisme D'action
The compound exerts its effects primarily through interaction with various biological macromolecules. The piperidine and trifluoromethyl groups enhance binding affinity to specific proteins or enzymes, facilitating targeted biochemical interactions. The bromine atom and ethoxy group further modulate its reactivity and bioavailability, ensuring optimal performance in desired applications.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, such as 3-bromo-4-methoxy derivatives or those lacking the trifluoromethyl group, 3-bromo-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide exhibits enhanced stability and reactivity. The presence of the trifluoromethyl group significantly improves its pharmacokinetic properties, making it a more effective candidate for various applications.
List of Similar Compounds
3-bromo-4-methoxy-N-phenylcarbamothioylbenzamide
3-chloro-4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
3-bromo-4-ethoxy-N-(phenylcarbamothioyl)benzamide
Propriétés
Formule moléculaire |
C22H23BrF3N3O2S |
|---|---|
Poids moléculaire |
530.4 g/mol |
Nom IUPAC |
3-bromo-4-ethoxy-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H23BrF3N3O2S/c1-2-31-19-9-6-14(12-16(19)23)20(30)28-21(32)27-17-13-15(22(24,25)26)7-8-18(17)29-10-4-3-5-11-29/h6-9,12-13H,2-5,10-11H2,1H3,(H2,27,28,30,32) |
Clé InChI |
KCGLVEFKROYKIL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B15153501.png)
![(4Z)-2-benzyl-4-[2-(4'-chlorobiphenyl-4-yl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15153504.png)
![N-(2,3-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B15153517.png)


![1-[4-tert-butyl-1,5-bis(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B15153527.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15153533.png)
![5-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15153539.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B15153549.png)
![3-(2-chlorophenyl)-5-methyl-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2-oxazole-4-carboxamide](/img/structure/B15153552.png)
![2-methyl-N-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B15153556.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide](/img/structure/B15153565.png)
![2-amino-6,7-dimethyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15153567.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}cyclohexanamine](/img/structure/B15153587.png)
